molecular formula C14H7ClF3NO5 B165780 Acifluorfen CAS No. 50594-66-6

Acifluorfen

Cat. No.: B165780
CAS No.: 50594-66-6
M. Wt: 361.65 g/mol
InChI Key: NUFNQYOELLVIPL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Acifluorfen undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized, leading to the formation of different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert this compound into less oxidized forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Agricultural Applications

1. Weed Control

Acifluorfen is particularly effective against a wide range of broadleaf weeds. Its application rates vary depending on the crop and the specific weed species targeted. For instance, typical application rates are around 0.375 lb a.i. per acre for effective control . The herbicide is known to suppress species such as Helianthus annuus, Solanum rostratum, and Xanthium strumarium among others .

2. Crop Tolerance Studies

Research has demonstrated that soybeans exhibit a high tolerance to this compound due to metabolic pathways involving glutathione S-transferase, which facilitates the detoxification of the compound . A study conducted over multiple years assessed the response of various dry bean classes to this compound and found that while some injury was observed at higher application rates, overall crop yield was not significantly impacted at lower doses .

Case Studies

Case Study 1: Dry Bean Tolerance

A series of field trials conducted from 2016 to 2019 evaluated the tolerance of four market classes of dry beans to this compound applied postemergence. The results indicated that while this compound caused visible injury (up to 45% in some cases), it did not significantly affect relative stand or yield at lower rates (up to 600 g ai ha⁻¹). However, higher rates resulted in notable reductions in biomass and yield .

Case Study 2: Environmental Impact Assessment

The U.S. Environmental Protection Agency (EPA) has conducted extensive ecological risk assessments for this compound, focusing on its potential impacts on non-target organisms. The assessments found that while this compound poses some risks to birds feeding on treated areas, it is generally considered safe for mammals and aquatic species at typical application rates. The EPA's findings suggest that dietary risks from food and water are minimal .

Toxicological Studies

This compound has been linked to various toxicological effects in laboratory studies. Notably, kidney effects were observed in animal studies following exposure. Additionally, developmental toxicity studies indicated potential fetal effects at high doses . These findings underscore the importance of adhering to recommended application guidelines to mitigate risks.

Environmental Considerations

This compound's environmental persistence and degradation products have also been studied extensively. In agricultural settings, it degrades into this compound acid, which retains herbicidal properties but is less toxic than its parent compound. This degradation pathway is crucial for understanding its long-term environmental impact .

Summary Table of this compound Applications

Application Details
Crops Used Soybeans, peanuts, rice, peas
Weed Control Efficacy Effective against broadleaf weeds like Helianthus annuus and Xanthium strumarium
Application Rate Typically 0.375 lb a.i./acre; varies by crop and weed type
Toxicity Findings Kidney effects in animals; developmental toxicity noted
Environmental Impact Minimal dietary risk; concerns for birds but safe for mammals

Biological Activity

Acifluorfen, a diphenyl ether herbicide, is primarily used for controlling broadleaf weeds in various crops. Its biological activity is characterized by its phytotoxic effects on plants, as well as its interactions with various biological systems. This article delves into the mechanisms of action, toxicity profiles, and ecological impacts of this compound, supported by relevant research findings and case studies.

This compound exerts its herbicidal effects through several mechanisms:

  • Photooxidative Damage : this compound induces the accumulation of protoporphyrin IX, a tetrapyrrole that leads to lethal photooxidative reactions when exposed to light. This process results in cellular damage and death in sensitive plant species .
  • Inhibition of Photosynthesis : Although photosynthesis is not the primary target, studies suggest that this compound disrupts chlorophyll synthesis and affects photosynthetic efficiency indirectly by altering pigment accumulation .
  • Membrane Integrity Disruption : this compound has been shown to cause leakage of cellular contents, indicating damage to cell membranes. This effect is particularly evident in non-chlorophyllous cells where membrane integrity is critical for survival .

Toxicity Profiles

The toxicity of this compound varies across different organisms:

  • Mammalian Toxicity : In animal studies, this compound exhibits low acute oral and dermal toxicity but is classified as a severe eye irritant. It has shown potential developmental effects in rats, leading to concerns about its use during pregnancy .
  • Ecotoxicology : this compound is moderately toxic to birds and has shown reproductive effects in certain species like bobwhite quail. However, it poses minimal risk to aquatic life under typical exposure scenarios .
  • Carcinogenic Potential : The Environmental Protection Agency (EPA) classifies sodium this compound as "likely to be carcinogenic" at high doses based on rodent studies, although it is not considered genotoxic .

1. Phytotoxicity Assessment

A study conducted on the herbicidal effects of this compound-methyl demonstrated significant phytotoxicity on soybean cells. The study utilized an action spectrum analysis which revealed maximum injury at wavelengths between 350 and 450 nanometers. This aligns with the absorption spectrum of protoporphyrin IX, indicating a direct relationship between light exposure and the degree of cellular damage .

2. Comparative Efficacy

Research comparing the efficacy of this compound-sodium against various weed species showed differential activity. For instance, it was found to be more effective on velvetleaf than on cocklebur in a leaf-disc efflux assay; however, greenhouse studies indicated the opposite trend. This variability underscores the importance of environmental factors in determining herbicide effectiveness .

3. Environmental Risk Assessments

The EPA's risk assessment for this compound highlights its low risk to human health and non-target species under regulated use conditions. The agency has established tolerances that meet safety standards for sensitive populations, including infants and children .

Summary Table: Biological Activity and Toxicity of this compound

Parameter Details
Mechanism of ActionPhotooxidative damage, inhibition of chlorophyll synthesis, membrane integrity disruption
Mammalian ToxicityLow acute toxicity; severe eye irritant; potential developmental effects
EcotoxicologyModerately toxic to birds; minimal risk to aquatic life
Carcinogenic PotentialClassified as "likely to be carcinogenic" at high doses
Efficacy VariabilityDifferential activity against various weed species; influenced by environmental factors

Q & A

Q. Basic: What is the primary biochemical mechanism of acifluorfen in plants, and how can researchers quantify its effects?

This compound inhibits protoporphyrinogen oxidase (Protox), leading to protoporphyrin IX (Proto IX) accumulation, which causes photodynamic membrane damage under light. To quantify effects:

  • Leaf disc assays : Measure Proto IX accumulation in darkness using HPLC, followed by electrolyte leakage or chlorophyll photobleaching post-light exposure .
  • δ-aminolevulinic acid (ALA) supplementation : Test dose-dependent Proto IX accumulation in tolerant species (e.g., mustard) to assess pathway sensitivity .

Q. Basic: How do environmental factors influence this compound efficacy in field experiments?

Key factors include soil moisture, humidity, and rainfall:

  • Soil moisture : Optimal activity requires pre-application irrigation; drought reduces translocation .
  • Humidity : High humidity (>70%) enhances foliar absorption and toxicity .
  • Rainfall timing : Efficacy drops if rain occurs within 12 hours post-application. Use polynomial regression models (e.g., cubic terms) to analyze nonlinear control rates under variable rainfall .

Q. Advanced: How should researchers design experiments to optimize this compound application rates while minimizing regrowth in target weeds?

  • Split-dose applications : Compare single vs. repeated low-dose treatments (e.g., 0.2 kg/ha ×3 vs. 0.6 kg/ha ×1). Fresh weight reduction and node regrowth data (Figure 1, ) show repeated doses improve control.
  • Translocation studies : Apply ¹⁴C-labeled this compound and quantify stem radioactivity via liquid scintillation. Higher rates (>0.6 kg/ha) limit translocation, favoring regrowth .
  • Statistical models : Use covariance analysis (ANCOVA) with polynomial terms (up to fourth-order) to fit dose-response curves .

Q. Advanced: What methodologies identify this compound degradation pathways in environmental samples?

  • Photodegradation : Exclude aqueous solutions to xenon arc/solar simulators. Analyze products via HPLC-MS; major pathways include decarboxylation and ether cleavage .
  • Anaerobic biodegradation : Incubate soil/water samples under N₂/CO₂. Detect aminothis compound and benzamide derivatives using GC-MS or ¹H NMR .
  • Adsorption kinetics : Use Freundlich isotherms (log Kf = 0.57–43.10) to model pH-dependent sorption in soils with >2% organic carbon .

Q. Advanced: How do plant species differ in sensitivity to this compound, and what experimental approaches resolve these differences?

  • Species comparisons : Test Proto IX accumulation in leaf discs of tolerant (mustard) vs. susceptible (morningglory) species. Note: Older tissues show reduced sensitivity .
  • In vitro Protox inhibition : Isolate chloroplasts and measure enzyme activity via spectrophotometry. Surprisingly, tolerant species may retain susceptible Protox, suggesting differential porphyrin pathway regulation .
  • Metabolic profiling : Compare this compound metabolism in resistant crops (soybean) vs. weeds (cocklebur) using TLC or ¹⁴C tracking .

Q. Basic: What analytical methods detect this compound residues in plant tissues and environmental matrices?

  • HPLC-UV/CE-MS : For crops, use acetone-water extraction followed by HPLC (LOD: 0.02 mg/kg) .
  • SPME-CE/MS : For fruits, optimize with ammonium formate buffer (pH 3.1) and negative ionization mode. This compound degrades to [M-H-CO₂]⁻ .
  • ¹⁴C-labeling : Quantify translocation/metabolites in stem sections via autoradiography or scintillation counting .

Q. Advanced: How can structure-activity relationship (SAR) studies improve this compound analogues?

  • Synthetic routes : Start with methyl 2,5-dihydroxybenzoate; introduce nitro/chloro-trifluoromethyl groups. Characterize derivatives via ¹H/¹³C NMR .
  • Bioassays : Test herbicidal activity in Echinochloa crusgalli and Portulaca oleracea. Benzoate derivatives (e.g., III-02) show 2–3× higher monocot efficacy vs. This compound (EC₅₀: 0.52–2.03 µg/mL) .
  • Molecular docking : Screen DnrA nitroreductase interactions to predict microbial degradation rates .

Properties

IUPAC Name

5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3NO5/c15-10-5-7(14(16,17)18)1-4-12(10)24-8-2-3-11(19(22)23)9(6-8)13(20)21/h1-6H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFNQYOELLVIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62476-59-9 (hydrochloride salt)
Record name Acifluorfen [BSI:ISO]
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DSSTOX Substance ID

DTXSID0020022
Record name Acifluorfen
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Molecular Weight

361.65 g/mol
Source PubChem
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Physical Description

Solid
Record name Acifluorfen
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Solubility

>54.2 [ug/mL] (The mean of the results at pH 7.4), 0.12 mg/mL at 25 °C
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Description Aqueous solubility in buffer at pH 7.4
Record name Acifluorfen
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CAS No.

50594-66-6
Record name Acifluorfen
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Record name Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-
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Record name 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid
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Record name ACIFLUORFEN
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Record name Acifluorfen
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Melting Point

240 °C
Record name Acifluorfen
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

Procedure details

3-(2-Chloro-4-trifluoromethylphenoxy)benzoic acid (275.9 g, 0.935 mole), acetic anhydride (276 g, 2.7 mole), glacial acetic acid (276 g, 4.6 mole) and conc. H2SO4 (44 g) were charged into a three-neck 5 liter flask equipped with a mechanical stirrer, thermometer and an addition funnel. Nitric acid (90%, 91.7 g, 1.3 mole) was added at 15°-25° C. over 0.5 hr. The cooling bath was substituted with a water bath and the reaction was stirred for 1.5 hrs. at 30° C. The reaction was quenched with 1250 ml of water (at 30° C.), stirred for 0.25 hr. The resultant yellow precipitate was filtered and washed with 2 liters of water. Recrystallization from toluene (750 ml) afforded 271.6 g of 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid; m.p. 120°-121° C.
Quantity
275.9 g
Type
reactant
Reaction Step One
Quantity
276 g
Type
reactant
Reaction Step One
Quantity
276 g
Type
reactant
Reaction Step One
Name
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
91.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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